“4-(Naphthalen-2-yl)pyrimidin-2-amine” is a compound with the molecular formula C14H11N3 . It is a member of naphthalenes . It has been mentioned in the context of being a wingless beta-catenin agonist that increases bone formation rate .
The molecular weight of “4-(Naphthalen-2-yl)pyrimidin-2-amine” is 221.26 g/mol . The InChI string representation of its structure is InChI=1S/C14H11N3/c15-14-16-8-7-13 (17-14)12-6-5-10-3-1-2-4-11 (10)9-12/h1-9H, (H2,15,16,17)
. The canonical SMILES representation is C1=CC=C2C=C (C=CC2=C1)C3=NC (=NC=C3)N
.
The physical and chemical properties of “4-(Naphthalen-2-yl)pyrimidin-2-amine” include a molecular weight of 221.26 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 221.095297364 g/mol, a monoisotopic mass of 221.095297364 g/mol, a topological polar surface area of 51.8 Ų, a heavy atom count of 17, and a complexity of 256 .
4-(Naphthalen-2-yl)pyrimidin-2-amine is an organic compound characterized by its unique structure, which integrates a naphthalene moiety with a pyrimidine framework. Its molecular formula is C14H11N3, indicating the presence of 14 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
4-(Naphthalen-2-yl)pyrimidin-2-amine can be synthesized from various starting materials, often involving reactions that incorporate naphthalene and pyrimidine derivatives. It is classified primarily as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The compound has garnered interest in pharmaceutical research for its potential as an inhibitor of specific protein kinases, particularly Polo-like kinase 4 (PLK4), which plays a critical role in cell division and proliferation.
The synthesis of 4-(Naphthalen-2-yl)pyrimidin-2-amine typically involves the following steps:
The yield for this synthesis can vary but has been reported around 49% to 57%, with melting points typically ranging from 142°C to 148°C depending on the specific synthetic route used .
The molecular structure of 4-(Naphthalen-2-yl)pyrimidin-2-amine features a naphthalene ring attached to a pyrimidine core at the fourth position. This arrangement contributes to its chemical properties and biological activity.
Key structural data includes:
4-(Naphthalen-2-yl)pyrimidin-2-amine can participate in various chemical reactions:
The primary mechanism of action for 4-(Naphthalen-2-yl)pyrimidin-2-amine involves its interaction with serine/threonine protein kinase PLK4:
The physical properties of 4-(Naphthalen-2-yl)pyrimidin-2-amine include:
Chemical properties include:
4-(Naphthalen-2-yl)pyrimidin-2-amine has several applications in scientific research:
Pyrimidine-based heterocycles constitute fundamental structural components in kinase inhibitor design due to their bioisosteric relationship with the adenine ring of ATP. This molecular mimicry enables competitive binding at the catalytic cleft of oncogenic kinases [2] [9]. The pyrimidine core facilitates key hydrogen-bonding interactions with kinase hinge regions through its N1 and C2-NH₂ moieties, while substituents at C4 and C6 positions provide selectivity determinants [9] [10].
Table 1: Anticancer Activity of Representative Pyrimidine-Based Kinase Inhibitors
Compound | Core Structure | Primary Target | Cellular Activity | Development Stage |
---|---|---|---|---|
Ibrutinib [2] | Pyrazolo[3,4-d]pyrimidine | BTK | IC₅₀ = 0.5 nM (BTK) | FDA-approved |
Pictilisib [7] | Pyrrolo[3,2-d]pyrimidine | PI3Kα/δ | IC₅₀ = 3 nM (PI3Kα) | Phase II |
4.1.88 [10] | Pyrrolo[3,2-d]pyrimidine | Tubulin/VEGFR-2 | Microtubule EC₅₀ = 7.4 nM | Preclinical |
Sapanisertib [2] | Pyrazolo[3,4-d]pyrimidine | mTORC1/2 | Kᵢ = 1.4 nM (mTOR) | Phase II |
The strategic incorporation of naphthalene at the C4 position represents a significant advancement in aminopyrimidine medicinal chemistry. This lipophilic aromatic system enhances both binding affinity and selectivity profiles through optimized interactions with kinase allosteric pockets [4] [8].
Table 2: Structural Derivatives of 4-(Naphthalen-2-yl)pyrimidin-2-amine in Drug Discovery
Compound | Structure | Biological Target | Key Properties | Reference |
---|---|---|---|---|
WAY-262611 [4] | Piperidin-4-ylmethanamine derivative | Wnt/β-catenin agonist | Increases trabecular bone formation in vivo | [4] |
Y040-9460 [5] | Parent scaffold | Kinase screening compound | logP = 3.25; Included in cancer screening libraries | [5] |
CID 45487689 [1] | N-(naphthalen-2-ylmethyl)-N-(piperidin-4-yl) derivative | Undisclosed kinase | PubChem CID: 45487689 | [1] |
CID 25216880 [8] | 1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-amine | Kinase intermediate | PubChem CID: 25216880 | [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1